Cas no 2138127-95-2 (3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole)

3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole structure
2138127-95-2 structure
Product Name:3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole
CAS No:2138127-95-2
MF:C11H18ClN3
MW:227.733721256256
CID:5864087
PubChem ID:165496864
Update Time:2025-10-15

3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole
    • 2138127-95-2
    • EN300-1157283
    • Inchi: 1S/C11H18ClN3/c1-3-8-4-5-9(12)6-10(8)11-13-7-15(2)14-11/h7-10H,3-6H2,1-2H3
    • InChI Key: ATJCWWXJTTWFQX-UHFFFAOYSA-N
    • SMILES: ClC1CCC(CC)C(C2N=CN(C)N=2)C1

Computed Properties

  • Exact Mass: 227.1189253g/mol
  • Monoisotopic Mass: 227.1189253g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 30.7Ų

3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole Pricemore >>

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Additional information on 3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole

Research Brief on 3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole (CAS: 2138127-95-2): Recent Advances and Applications

The compound 3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole (CAS: 2138127-95-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies have highlighted the role of 3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole as a promising scaffold for the development of novel antimicrobial and antifungal agents. The presence of the 1,2,4-triazole moiety, combined with the chloro-ethylcyclohexyl substituent, confers enhanced stability and bioavailability, making it an attractive candidate for further optimization. Computational docking studies suggest that this compound exhibits high affinity for fungal cytochrome P450 enzymes, potentially disrupting ergosterol biosynthesis.

In addition to its antimicrobial properties, preliminary in vitro assays have demonstrated the compound's inhibitory effects on certain cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistic studies indicate that 3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole may interfere with cell cycle progression by modulating the activity of key cyclin-dependent kinases (CDKs). These findings open new avenues for the development of targeted cancer therapies.

The synthesis of 3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole has been optimized in recent work, with researchers reporting improved yields (up to 78%) through a novel one-pot reaction strategy. This advancement addresses previous challenges associated with the compound's scalability and purity, facilitating its broader adoption in preclinical studies. Analytical characterization, including NMR and LC-MS data, has been comprehensively documented to ensure reproducibility.

Despite these promising developments, challenges remain in understanding the compound's pharmacokinetic profile and potential off-target effects. Ongoing research aims to elucidate its metabolic pathways and toxicity through advanced in vivo models. Furthermore, structural analogs are being explored to enhance selectivity and reduce potential side effects.

In conclusion, 3-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,4-triazole represents a versatile chemical entity with significant potential in multiple therapeutic areas. Continued investigation into its mechanism of action and optimization of its pharmacological properties will be critical for translating these findings into clinical applications. This brief underscores the importance of interdisciplinary collaboration in advancing the development of this compound and its derivatives.

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